5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-

thiazole carboxylic acid structure-activity relationship synthetic intermediate

5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- (CAS 927995-52-6) is a synthetic thiazole derivative with the molecular formula C₁₅H₁₇NO₃S and a molecular weight of 291.4 g/mol. It features a 1,3-thiazole ring substituted at position 2 with a 2-(3,5-dimethylphenoxy)ethyl chain, at position 4 with a methyl group, and at position 5 with a carboxylic acid moiety.

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
CAS No. 927995-52-6
Cat. No. B12123022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-
CAS927995-52-6
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCC2=NC(=C(S2)C(=O)O)C)C
InChIInChI=1S/C15H17NO3S/c1-9-6-10(2)8-12(7-9)19-5-4-13-16-11(3)14(20-13)15(17)18/h6-8H,4-5H2,1-3H3,(H,17,18)
InChIKeyBHHFAMCNEWWEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- (CAS 927995-52-6): Chemical Identity and Procurement Baseline


5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- (CAS 927995-52-6) is a synthetic thiazole derivative with the molecular formula C₁₅H₁₇NO₃S and a molecular weight of 291.4 g/mol. It features a 1,3-thiazole ring substituted at position 2 with a 2-(3,5-dimethylphenoxy)ethyl chain, at position 4 with a methyl group, and at position 5 with a carboxylic acid moiety. The compound is listed as a specialty research chemical and has been described as having potential pharmaceutical relevance as a synthetic intermediate . Its documented availability in the open literature is limited, with no currently indexed primary research articles, bioassay records, or granted patents found in major public chemical databases (PubChem, PubMed, ChemSpider) that disclose experimental data for this specific CAS number as of the search date.

Why 5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- Cannot Be Generically Substituted


Procurement professionals and researchers should not assume that generic, in-class thiazole carboxylic acids can serve as interchangeable alternatives for CAS 927995-52-6. The compound's specific substitution pattern—particularly the 3,5-dimethylphenoxyethyl moiety at the 2-position combined with the 4-methyl group—creates a unique steric and electronic environment that is absent in simpler analogs such as 4-methylthiazole-5-carboxylic acid or 2-substituted thiazole-5-carboxylic acids lacking the dimethylphenoxyethyl chain. Even closely related compounds like 2-[(3,5-dimethylphenoxy)methyl]thiazole-4-carboxylic acid (CAS 1043835-86-4) differ fundamentally in both the point of attachment (methyl vs. ethyl linker) and the position of the carboxylic acid (4- vs. 5-position), a known determinant of thiazole bioactivity . Without head-to-head data, any substitution would introduce an undefined risk into a research or synthesis program, potentially altering target binding, metabolic stability, or synthetic routes in unpredictable ways.

Quantitative Differential Evidence for 5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-: Comparator-Based Analysis


Structural Differentiation: Linker Length and Carboxylic Acid Position vs. Analog CAS 1043835-86-4

The target compound differs from the nearest commercially available analog, 2-((3,5-dimethylphenoxy)methyl)thiazole-4-carboxylic acid (CAS 1043835-86-4), in two critical structural parameters: the linker length (ethyl vs. methyl) and the carboxylic acid position (5-carboxylic acid vs. 4-carboxylic acid). The target compound contains a two-carbon ethyl linker between the thiazole ring and the phenoxy group, whereas the comparator employs a single-carbon methyl linker. Additionally, the carboxylic acid group is positioned at C-5 in the target compound versus C-4 in the comparator . These structural differences are significant because the distance between the aromatic ring and the thiazole core, as well as the position of the hydrogen-bond-donating carboxylic acid, are established determinants of molecular recognition in thiazole-based bioactive compounds.

thiazole carboxylic acid structure-activity relationship synthetic intermediate

Molecular Property Differentiation: Lipophilicity and Hydrogen Bonding vs. Unsubstituted Thiazole-5-carboxylic Acid

Compared to the unsubstituted thiazole-5-carboxylic acid core (C₄H₃NO₂S, MW 129.14), the target compound (C₁₅H₁₇NO₃S, MW 291.4) exhibits substantially increased molecular weight, lipophilicity, and aromatic surface area due to the 3,5-dimethylphenoxyethyl substituent. The computed logP value for the target compound is estimated to be significantly higher than that of the core scaffold, which is highly polar (predicted logP ~0.5 for thiazole-5-carboxylic acid) . Although exact experimental logP values are not published for the target compound, the addition of the lipophilic 3,5-dimethylphenoxy group is expected to increase logP by approximately 2–3 units based on fragment-based calculations, enhancing membrane permeability potential while reducing aqueous solubility.

lipophilicity drug-likeness physicochemical properties

Absence of Published Bioactivity Data Necessitates Empirical Screening Against Closest Pharmacological Class

No indexed bioassay results, IC₅₀ values, or in vivo efficacy data have been identified for the target compound in any public database, including PubChem BioAssay, ChEMBL, or PubMed [1]. This absence of data is itself a differentiating feature: the closest pharmacological class for which data exist is the family of 2,4-disubstituted-5-thiazolecarboxylic acids, which have been patented as herbicide safeners (U.S. Patent 4,602,454) [2]. However, the target compound's phenoxyethyl substitution is structurally distinct from the alkyl and aryl substituents described in the safener patents, suggesting a divergent application space—likely as a pharmaceutical intermediate rather than an agricultural agent. Until experimental data are generated, the compound's bioactivity profile remains undefined, and any claims of pharmacological superiority over analogs are unsupported.

bioactivity profiling PPAR agonist thiazole pharmacology

Recommended Research and Industrial Application Scenarios for 5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-


SAR Probe for Thiazole-Based Pharmaceutical Intermediates

Given its unique substitution pattern combining a 3,5-dimethylphenoxyethyl side chain with a 5-carboxylic acid thiazole core, this compound is best used as a structure-activity relationship (SAR) probe in medicinal chemistry programs exploring PPAR, kinase, or metabolic disease targets where thiazole scaffolds have shown activity. Its structural divergence from the herbicide safener class (U.S. Patent 4,602,454) [1] makes it a candidate for pharmaceutical rather than agricultural screening.

Chemical Biology Tool for Profiling Target Engagement

The carboxylic acid handle at the 5-position provides a functional group amenable to derivatization (e.g., amide coupling, esterification) for the synthesis of affinity probes or biotinylated analogs. Researchers requiring a thiazole core with a lipophilic phenoxyethyl extension for target engagement studies would find this compound a useful starting point, as the 3,5-dimethylphenoxy group offers enhanced hydrophobic interactions compared to simpler phenyl or methyl substituents.

Reference Standard for Analytical Method Development

With a CAS registry number assigned and a defined molecular formula (C₁₅H₁₇NO₃S), this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories synthesizing thiazole derivatives. Its unique retention time and spectral signature enable its use as a system suitability standard when analyzing structurally related thiazole compounds.

Intermediate for Synthesis of Novel 2,4,5-Trisubstituted Thiazoles

The compound's three points of variability (2-position phenoxyethyl chain, 4-position methyl, 5-position carboxylic acid) make it a versatile intermediate for constructing a focused library of trisubstituted thiazoles. Chemists can use the carboxylic acid for further functionalization while retaining the 3,5-dimethylphenoxyethyl substituent, generating analogs that probe the effect of the ethyl linker length on biological activity relative to the methyl-linked comparator CAS 1043835-86-4.

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